N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide
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Overview
Description
N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide is a chemical compound with the molecular formula C17H23BN2O4 and a molecular weight of 330.19 g/mol . This compound is notable for its boronic ester group, which is often utilized in various organic synthesis reactions, particularly in the field of medicinal chemistry.
Mechanism of Action
Target of Action
Boronic acid derivatives are often used in suzuki-miyaura coupling reactions , suggesting that this compound may interact with various organic substrates in synthetic chemistry applications.
Mode of Action
It’s known that boronic acids and their derivatives, such as this compound, are commonly used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid or its derivative forms a complex with a transition metal catalyst, typically palladium. This complex then undergoes transmetallation with an organic halide or triflate to form a new carbon-carbon bond .
Biochemical Pathways
In the context of synthetic chemistry, the compound likely participates in the formation of carbon-carbon bonds via suzuki-miyaura coupling, which can be a key step in the synthesis of various organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds, depending on the specific substrates used in the reaction.
Action Environment
The efficacy and stability of this compound, like many chemical reagents, can be influenced by various environmental factors. These can include temperature, pH, the presence of a suitable catalyst, and the specific substrates used in the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide typically involves the reaction of 4-acetamido-3-iodophenylboronic acid with pinacol in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenols.
Reduction: The compound can be reduced to form amines.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate in solvents like DMF.
Major Products
Oxidation: Phenols.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-5-acrylamidophenylboronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Uniqueness
N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide is unique due to its combination of an acetamido group and a boronic ester group, which provides it with distinct reactivity and versatility in organic synthesis. This makes it particularly valuable in the development of complex molecules and materials .
Properties
IUPAC Name |
N-[4-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O4/c1-7-15(22)20-12-8-9-14(19-11(2)21)13(10-12)18-23-16(3,4)17(5,6)24-18/h7-10H,1H2,2-6H3,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLJRACQSRDTRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C=C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675352 |
Source
|
Record name | N-[4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-33-3 |
Source
|
Record name | N-[4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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